molecular formula C15H22N2O4 B11096574 N,N'-Bis(isopropoxycarbonyl)-4-methyl-1,3-phenylenediamine CAS No. 42592-07-4

N,N'-Bis(isopropoxycarbonyl)-4-methyl-1,3-phenylenediamine

Cat. No.: B11096574
CAS No.: 42592-07-4
M. Wt: 294.35 g/mol
InChI Key: SRHAONPLNDTLMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N’-Bis(isopropoxycarbonyl)-4-methyl-1,3-phenylenediamine is an organic compound characterized by its unique structure, which includes two isopropoxycarbonyl groups attached to a 4-methyl-1,3-phenylenediamine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Bis(isopropoxycarbonyl)-4-methyl-1,3-phenylenediamine typically involves the reaction of 4-methyl-1,3-phenylenediamine with isopropyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired product after purification.

    Reaction Scheme:

Industrial Production Methods

In an industrial setting, the production of N,N’-Bis(isopropoxycarbonyl)-4-methyl-1,3-phenylenediamine can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve continuous flow reactors and automated purification systems to handle large quantities efficiently.

Chemical Reactions Analysis

Types of Reactions

N,N’-Bis(isopropoxycarbonyl)-4-methyl-1,3-phenylenediamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: The isopropoxycarbonyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce primary or secondary amines.

Scientific Research Applications

N,N’-Bis(isopropoxycarbonyl)-4-methyl-1,3-phenylenediamine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.

    Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: It may serve as an intermediate in the development of drugs targeting specific enzymes or receptors.

    Industry: The compound is utilized in the production of advanced materials, such as coatings and adhesives, due to its unique chemical properties.

Mechanism of Action

The mechanism by which N,N’-Bis(isopropoxycarbonyl)-4-methyl-1,3-phenylenediamine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The isopropoxycarbonyl groups can influence the compound’s solubility, stability, and reactivity, thereby affecting its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-Bis(ethoxycarbonyl)-4-methyl-1,3-phenylenediamine
  • N,N’-Bis(tert-butoxycarbonyl)-4-methyl-1,3-phenylenediamine

Uniqueness

N,N’-Bis(isopropoxycarbonyl)-4-methyl-1,3-phenylenediamine is unique due to the presence of isopropoxycarbonyl groups, which provide distinct steric and electronic properties compared to ethoxycarbonyl or tert-butoxycarbonyl groups. These differences can influence the compound’s reactivity, solubility, and overall performance in various applications.

Properties

CAS No.

42592-07-4

Molecular Formula

C15H22N2O4

Molecular Weight

294.35 g/mol

IUPAC Name

propan-2-yl N-[2-methyl-5-(propan-2-yloxycarbonylamino)phenyl]carbamate

InChI

InChI=1S/C15H22N2O4/c1-9(2)20-14(18)16-12-7-6-11(5)13(8-12)17-15(19)21-10(3)4/h6-10H,1-5H3,(H,16,18)(H,17,19)

InChI Key

SRHAONPLNDTLMO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)OC(C)C)NC(=O)OC(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.